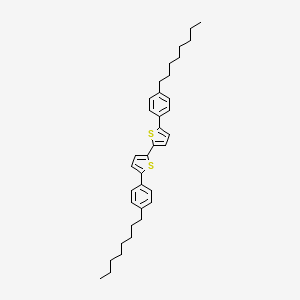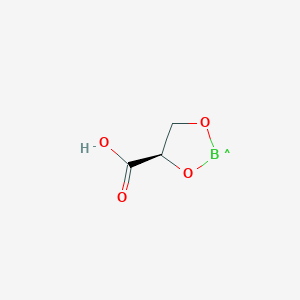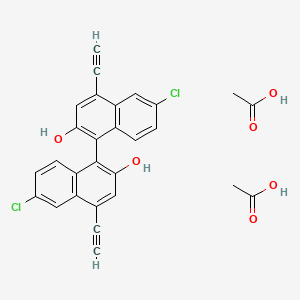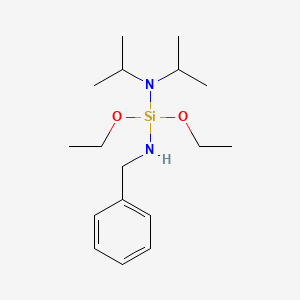![molecular formula C30H28N2O2 B14194674 2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] CAS No. 918107-40-1](/img/structure/B14194674.png)
2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two oxazole rings connected by a 1,4-phenylene bridge, each substituted with 2,3,4-trimethylphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4-trimethylbenzaldehyde with 1,4-phenylenediamine in the presence of an oxidizing agent to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives.
科学研究应用
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] involves its interaction with specific molecular targets. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): This compound features benzoxazinone rings instead of oxazole rings.
2,2’-(1,3-Phenylene)bis-2-oxazoline: This compound has a similar oxazole structure but with a 1,3-phenylene bridge.
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] lies in its specific substitution pattern and the presence of two oxazole rings connected by a 1,4-phenylene bridge. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
918107-40-1 |
|---|---|
分子式 |
C30H28N2O2 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
5-(2,3,4-trimethylphenyl)-2-[4-[5-(2,3,4-trimethylphenyl)-1,3-oxazol-2-yl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C30H28N2O2/c1-17-7-13-25(21(5)19(17)3)27-15-31-29(33-27)23-9-11-24(12-10-23)30-32-16-28(34-30)26-14-8-18(2)20(4)22(26)6/h7-16H,1-6H3 |
InChI 键 |
FISZHLHDHPFNFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=C(C(=C(C=C5)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)




![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)

![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
